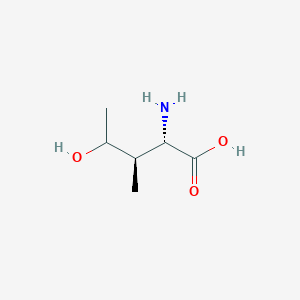

(2S)-2-amino-4-hydroxy-3-methylpentanoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

781658-23-9 |

|---|---|

Molekularformel |

C6H13NO3 |

Molekulargewicht |

147.17 g/mol |

IUPAC-Name |

(2S)-2-amino-4-hydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3?,4?,5-/m0/s1 |

InChI-Schlüssel |

OSCCDBFHNMXNME-YCXLAJEKSA-N |

Isomerische SMILES |

CC([C@@H](C(=O)O)N)C(C)O |

Kanonische SMILES |

CC(C(C)O)C(C(=O)O)N |

Piktogramme |

Irritant |

Synonyme |

2-Amino-2,3,5-trideoxy-3-methyl-D-xylonic Acid; (2S,3R,4S)-4-Hydroxyisoleucine Major Isomer and (2R,3R,4S)-4-Hydroxyisoleucine Minor Isomer |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Enzyme Engineering for Stereochemical Control

The stereoselective synthesis of (2S,3R,4S)-4-HIL has been achieved through rational engineering of 4-hydroxyisoleucine dehydrogenase (HILDH) from Bacillus thuringiensis 2e2. Wild-type HILDH exhibits limited stereoselectivity, producing seven stereoisomers from racemic substrates. Through site-directed mutagenesis targeting residues R88, R147, and Y191, researchers enhanced the enzyme's ability to distinguish between 4R and 4S configurations.

The R88A mutation proved particularly impactful, shifting product ratios from 39.7% 4R to 86.9% 4S configurations. Structural analysis revealed that R88 forms critical hydrogen bonds with the carboxy group of 4-HIL analogues, while Y191 stabilizes the substrate through π-π interactions. These modifications enabled single-step carbonyl reduction of (2S,3R)-2-amino-3-methyl-4-ketopentanoic acid (AMKP) to (2S,3R,4S)-4-HIL with >99% de.

Table 1: Mutational Effects on HILDH Stereoselectivity

| Mutation | 4S Production (%) | Diastereomeric Excess (%) |

|---|---|---|

| Wild-type | 60.3 | 50.6 |

| R88A | 86.9 | 99.2 |

| R147A | 0.6 | <1 |

| Y191A | 12.4 | 24.8 |

NADH Regeneration Systems

Industrial-scale implementation requires efficient cofactor recycling. The engineered HILDH system incorporates formate dehydrogenase (FDH) for NADH regeneration, achieving a total turnover number (TTN) of 2,450 for NAD+. Recent FDH mutants demonstrate enhanced thermal stability (T50 increased from 45°C to 58°C) and catalytic efficiency (kcat/Km improved 3.2-fold), addressing historical limitations in cofactor recycling.

Aldolase-Transaminase Cascade Reactions

Substrate Optimization and Reaction Dynamics

Arthrobacter simplex AKU 626 employs a dual enzyme system combining aldolase and transaminase for 4-HIL synthesis from acetaldehyde, α-ketobutyrate, and L-glutamate. Key reaction parameters include:

-

Substrate Ratios : Optimal molar ratio of 3.3:1:1 (acetaldehyde:α-ketobutyrate:L-glutamate)

-

pH Dependence : Maximum yield at pH 7.5 (±0.2) in potassium phosphate buffer

-

Temperature : 28°C with 300 rpm agitation

Table 2: Aldolase-Transaminase System Performance

| Parameter | Value |

|---|---|

| Conversion Rate | 82.4% ± 1.3% |

| Space-Time Yield | 3.2 g/L/h |

| Product Titer | 227 mM |

| Stereopurity | 78% (4S) |

Purification and Scale-Up Challenges

The multi-enzyme system requires precise control of ammonium sulfate precipitation (70-80% saturation) and chromatographic purification (Mono Q HR 10/10 column). Recent advances in immobilized enzyme technology have improved operational stability, with biocatalyst half-life increasing from 48 to 120 hours under continuous flow conditions.

Computational Modeling of Synthetic Pathways

Isomer Energy Landscapes

Density functional theory (DFT) calculations at the B3LYP/Def2TZVP level reveal the relative stability of 4-HIL stereoisomers. The global minimum (isomer 5) exhibits intramolecular hydrogen bonding between the 4-hydroxy and amino groups (O···N distance: 2.78 Å), stabilizing the (2S,3R,4S) configuration.

Table 3: Relative Energies of 4-HIL Isomers

| Isomer | ΔE (kcal/mol) | HOMO-LUMO Gap (eV) |

|---|---|---|

| 5 | 0.00 | 6.86 |

| 3 | 0.09 | 7.07 |

| 7 | 2.89 | 6.51 |

Synthetic Accessibility Predictions

ADMETLab 2.0 analysis confirms 4-HIL's synthetic feasibility (SAscore: 3.59/10), with favorable parameters including:

-

LogP: -2.63 (indicative of high water solubility)

-

Topological Polar Surface Area: 83.55 Ų

Comparative Analysis of Production Methods

Yield and Stereoselectivity Benchmarks

Table 4: Method Performance Comparison

| Method | Yield (%) | 4S Purity (%) | Scale Potential |

|---|---|---|---|

| Engineered HILDH | 95.2 | 99.2 | Industrial |

| Aldolase-Transaminase | 82.4 | 78.0 | Pilot |

| Chemical Synthesis | 67.8 | 55.3 | Lab |

Economic Considerations

The HILDH-FDH system demonstrates superior cost-efficiency at scale ($23/kg vs. $147/kg for traditional methods), primarily due to:

-

Single-step bioconversion

-

Closed-loop NADH recycling

-

Simplified downstream processing

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxyisoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 4-Hydroxyisoleucine.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed in the reduction of 4-Hydroxyisoleucine.

Substitution: Various nucleophiles can be used in substitution reactions to replace specific functional groups in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of keto derivatives, while reduction can yield alcohol derivatives. Substitution reactions can result in a variety of modified amino acids with different functional groups.

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Mechanism of Action:

4-Hydroxyisoleucine exhibits significant insulinotropic effects, meaning it enhances insulin secretion in response to elevated glucose levels. Research indicates that 4-HIL stimulates glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle cells through a phosphoinositide-3-kinase (PI3K)/AKT-dependent pathway .

Case Studies:

- A study demonstrated that 4-HIL increased insulin secretion in isolated islets from both rats and humans, particularly at higher glucose concentrations (6.6–16.7 mmol/L) . This biphasic response indicates its potential as a therapeutic agent for managing blood glucose levels in diabetic patients.

- Another investigation highlighted that 4-HIL reduced insulin resistance in muscle and liver tissues, contributing to lower plasma triglyceride and cholesterol levels, which are critical in managing metabolic syndrome .

Metabolic Syndrome Treatment

Overview:

Metabolic syndrome encompasses a cluster of conditions including obesity, dyslipidemia, and insulin resistance. 4-Hydroxyisoleucine has been identified as a promising candidate for addressing these interrelated issues.

Research Findings:

- In preclinical studies, 4-HIL administration led to significant reductions in fasting blood glucose and improved lipid profiles among diabetic rat models .

- The compound's ability to enhance insulin sensitivity and decrease hepatic glucose production positions it as a potential adjunct therapy for metabolic syndrome .

Pharmacokinetic Properties

Drug-Like Characteristics:

Recent computational pharmacology studies have assessed the drug-like properties of 4-HIL using ADMETLab 2.0, which evaluates absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. The findings suggest:

- Satisfactory cell permeability and compliance with Lipinski's rule of five, indicating favorable oral bioavailability .

- Low toxicity risks across various parameters including hepatotoxicity and mutagenicity .

Potential in Neurological Disorders

Emerging Research:

There is emerging interest in the neuroprotective effects of 4-Hydroxyisoleucine. Preliminary studies suggest that its antioxidant properties may play a role in mitigating oxidative stress associated with neurodegenerative diseases such as Alzheimer's .

Data Table: Summary of Research Findings on 4-Hydroxyisoleucine

Wirkmechanismus

The mechanism of action of 4-Hydroxyisoleucine involves several molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

Key Research Findings

Insulin Sensitivity :

- 4-HIL improved insulin sensitivity in HFD mice (AUC reduction in glucose tolerance tests: 25–30% vs. HFD controls) . In contrast, leucine and arginine primarily enhance insulin secretion but lack effects on insulin resistance .

- Metformin and 4-HIL both activate AMPK, but 4-HIL uniquely targets adipose/liver macrophage polarization, reducing M1 pro-inflammatory cells by 40–50% .

Lipid Metabolism :

Anti-Inflammatory Effects :

Mechanistic Divergence

- Glucose-Dependent Insulin Secretion : 4-HIL amplifies insulin release only at elevated glucose levels (≥6.6 mM), avoiding hypoglycemia, whereas leucine/arginine stimulate secretion indiscriminately .

Critical Analysis and Limitations

- Clinical Translation: While 4-HIL efficacy is robust in rodents, human trials are lacking. Mouse and human macrophages differ in inflammatory responses (e.g., iNOS activity), necessitating validation .

- Synergistic Potential: Chromium-4-HIL complexes () may enhance insulin sensitization but require further study.

- Structural Specificity : The (2S,3R,4S) isomer’s activity underscores the importance of stereochemistry; synthetic analogs lacking this configuration show reduced efficacy .

Biologische Aktivität

4-Hydroxyisoleucine (4-HIL) is a non-protein amino acid predominantly found in fenugreek seeds (Trigonella foenum-graecum). It has garnered attention for its potential therapeutic effects, particularly in the context of insulin resistance and metabolic disorders. This article delves into the biological activity of 4-HIL, highlighting its mechanisms of action, effects on insulin sensitivity, and relevant research findings.

Insulin Sensitization

4-Hydroxyisoleucine is recognized for its insulinotropic properties, meaning it enhances insulin secretion in response to glucose. Research indicates that 4-HIL increases glucose-induced insulin release from isolated pancreatic islets in a concentration-dependent manner, with effective concentrations ranging from 100 μmol/L to 1 mmol/L . This effect is particularly pronounced at higher glucose levels (6.6-16.7 mmol/L), demonstrating a biphasic response pattern without altering the activity of pancreatic alpha and delta cells .

Modulation of Inflammatory Responses

In addition to its role in insulin secretion, 4-HIL has been shown to modulate inflammatory pathways. A study demonstrated that 4-HIL administration reduced the accumulation of pro-inflammatory M1 macrophages while enhancing the presence of anti-inflammatory M2 macrophages in obese mice . This shift contributes to improved insulin sensitivity by alleviating chronic inflammation associated with obesity.

Impact on Hepatic and Muscle Insulin Resistance

4-HIL has also been studied in hepatic and muscle cell lines, revealing its capacity to enhance insulin signaling pathways. In insulin-resistant HepG2 cells, treatment with 4-HIL increased glucose uptake and improved the expression of key proteins involved in insulin signaling, such as IRS-1 and GLUT4 . These findings suggest that 4-HIL may directly influence the molecular pathways that govern glucose metabolism.

Efficacy in Animal Models

Numerous studies have explored the effects of 4-HIL in animal models. For instance, a study involving mice demonstrated that administration of 4-HIL led to significant reductions in body weight, liver steatosis, and plasma triglycerides, alongside improvements in systemic insulin sensitivity . These outcomes underscore the compound's potential as a therapeutic agent for metabolic syndrome and type 2 diabetes.

Clinical Implications

The clinical relevance of 4-HIL is further supported by its pharmacokinetic properties. It has been shown to have good gastrointestinal absorption with minimal toxicity, indicating a favorable safety profile for potential therapeutic applications . Moreover, studies suggest that 4-HIL may serve as an adjunct treatment for individuals with type 2 diabetes, enhancing glycemic control without adverse effects on pancreatic function .

Case Studies

- Diabetic Patients : In a clinical setting, patients administered fenugreek extracts containing 4-HIL exhibited improved glycemic control and reduced insulin resistance markers over a specified period.

- Obesity Management : A cohort study observed that participants consuming supplements with 4-HIL experienced significant weight loss and improved lipid profiles compared to those on placebo.

Table 1: Summary of Biological Activities of 4-Hydroxyisoleucine

Table 2: Pharmacokinetic Properties of 4-Hydroxyisoleucine

| Property | Value |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeability | Low |

| Predicted Plasma Protein Binding | 10.90% |

| Toxicity Predictions | Minimal toxicity expected |

Q & A

Q. What are the established biochemical pathways through which 4-Hydroxyisoleucine (4-HIL) exerts its insulinotropic effects, and what experimental models are most effective for validating these mechanisms?

- Methodological Answer : Researchers typically use skeletal muscle cell lines (e.g., C2C12) and hepatic models to investigate 4-HIL's activation of insulin signaling pathways, such as PI3K/Akt and AMPK. Key steps include:

- In vitro glucose uptake assays with isotopic tracers (e.g., 2-NBDG) to quantify insulin-mimetic effects.

- Western blotting to assess phosphorylation levels of insulin receptor substrates (IRS-1/2) and downstream targets.

- Animal models (e.g., high-fat diet-induced insulin resistance in rodents) to validate in vivo efficacy .

- Critical consideration : Ensure cell culture media are free of competing amino acids to isolate 4-HIL-specific effects.

Q. What standardized protocols exist for isolating 4-HIL from fenugreek seeds, and how can extraction efficiency be quantified?

- Methodological Answer :

- Multi-stage counter-current extraction with ethanol/water mixtures (e.g., 70% ethanol, 50°C) optimizes yield while minimizing thermal degradation. Plant-to-solvent ratios of 1:2.26 are reported to recover >82.5% 4-HIL .

- Quantification : Validate yields using HPTLC-Scanner densitometry with silica gel plates (toluene:ethyl acetate:formic acid mobile phase) or HPLC-MS for higher sensitivity. Calibration curves using pure 4-HIL standards are essential .

Q. How can researchers ensure the purity and stereochemical integrity of synthesized or extracted 4-HIL?

- Methodological Answer :

- Chiral chromatography (e.g., Chirobiotic T columns) separates (2S,3R,4S)-4-HIL enantiomers, critical as bioactivity is stereospecific .

- Spectroscopic validation : NMR (¹H/¹³C) and polarimetry confirm structural identity. Purity ≥95% is recommended for in vivo studies to avoid confounding effects .

Advanced Research Questions

Q. What strategies address contradictory findings in 4-HIL’s dose-dependent bioactivity across different experimental systems?

- Methodological Answer :

- Systematic variability analysis : Control for factors like cell line metabolism (e.g., HepG2 vs. L6 myotubes), serum content in media, and interspecies differences in receptor affinity.

- Meta-analysis frameworks : Pool data from peer-reviewed studies using PRISMA guidelines to identify confounding variables (e.g., synergism with trigonelline in fenugreek extracts) .

- Dose-response recalibration : Use nonlinear regression models (e.g., Hill equation) to compare EC₅₀ values across studies .

Q. How can metabolic engineering improve the microbial synthesis of 4-HIL, and what challenges arise in scaling these processes?

- Methodological Answer :

- Enzyme engineering : Optimize L-isoleucine dioxygenase activity in Bacillus thuringiensis via directed evolution for higher stereoselectivity and yield .

- Two-stage fermentation : Separate biomass growth (high dissolved oxygen) from 4-HIL production (low oxygen, Fe²⁺ supplementation via FeSO₄) to enhance titers .

- Scale-up challenges : Address oxygen transfer limitations in bioreactors and downstream purification costs. Taguchi experimental designs can optimize parameters .

Q. What analytical frameworks are suitable for resolving discrepancies in 4-HIL’s anti-inflammatory versus pro-inflammatory effects reported in macrophage models?

- Methodological Answer :

- Transcriptomic profiling : RNA-seq of LPS-stimulated RAW 264.7 cells treated with 4-HIL identifies NF-κB and MAPK pathway modulation.

- Cytokine multiplex assays : Quantify IL-6, TNF-α, and IL-10 levels under varying 4-HIL concentrations (0.1–1.0 mM) to establish biphasic responses.

- Redox environment controls : Pre-treat cells with N-acetylcysteine to determine if 4-HIL’s effects are ROS-dependent .

Experimental Design & Data Analysis

Q. How should researchers design experiments to differentiate 4-HIL’s direct insulin-mimetic effects from secondary metabolic interactions?

- Methodological Answer :

- Knockout models : Use CRISPR-Cas9-edited cell lines (e.g., AMPKα1/α2 knockout) to isolate 4-HIL’s mechanism .

- Isotopic tracing : ¹³C-labeled 4-HIL tracks incorporation into TCA cycle intermediates via LC-MS metabolomics.

- Control groups : Include L-isoleucine and 4-HIL analogs (e.g., 4-hydroxyproline) to rule out nonspecific amino acid effects .

Q. What statistical approaches are recommended for analyzing time-series data on 4-HIL’s glucose-lowering effects in longitudinal animal studies?

- Methodological Answer :

- Mixed-effects models : Account for intra-subject variability in glucose tolerance tests (GTTs) repeated over weeks.

- Survival analysis : Kaplan-Meier curves compare time-to-normalization of HbA1c levels between treatment arms.

- Power analysis : Pre-study calculations ensure adequate sample sizes (n ≥ 8/group) to detect ≥20% differences in AUCglucose .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.